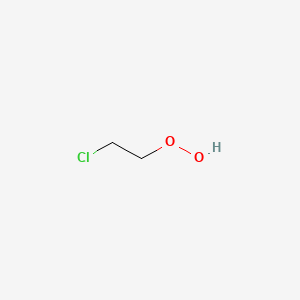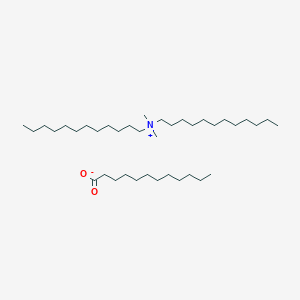![molecular formula C11H10Cl2F3N B14231732 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline CAS No. 823804-92-8](/img/structure/B14231732.png)
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is a complex organic compound characterized by the presence of a cyclopropyl ring substituted with dichloro and trifluoromethyl groups, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the cyclopropyl intermediate with an aniline derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,5-Dichlorobenzotrifluoride
Uniqueness
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
823804-92-8 |
|---|---|
Molecular Formula |
C11H10Cl2F3N |
Molecular Weight |
284.10 g/mol |
IUPAC Name |
4-[2,2-dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline |
InChI |
InChI=1S/C11H10Cl2F3N/c1-6-4-7(2-3-8(6)17)9(11(14,15)16)5-10(9,12)13/h2-4H,5,17H2,1H3 |
InChI Key |
UCJQIDMECCROOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2(Cl)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


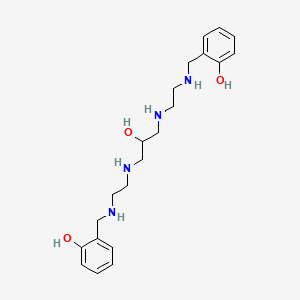
![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)

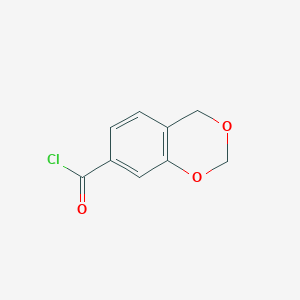
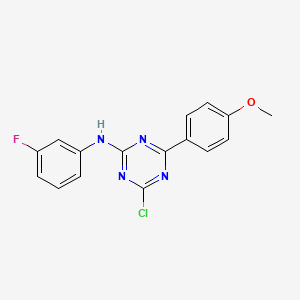

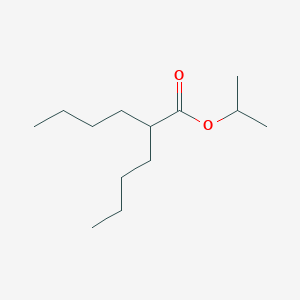
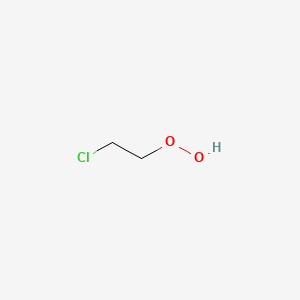

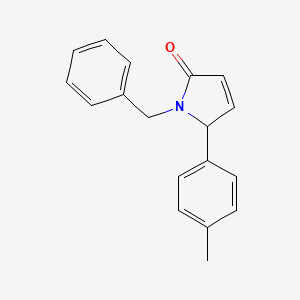
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
